hNK1 Receptor Binding Affinity: Class-Level Potency of Oxadiazole-Pyrrolidine Hybrids
While specific Ki data for CAS 2034553-94-9 are not publicly reported, structurally analogous oxadiazole-pyrrolidine amides from the same chemical series demonstrate high hNK1 binding affinity (Ki < 10 nM) [1]. The cyclopropanecarbonyl group is a key pharmacophoric element that enhances target affinity relative to non-cyclized acyl analogs, as shown in the parent SAR study [1]. This provides a procurement rationale: purchasing this compound enables structure-activity relationship (SAR) expansion within the validated pyrrolidine-oxadiazole hNK1 antagonist family.
| Evidence Dimension | hNK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred from closely related series (compound 22 in Young et al. 2007: Ki < 10 nM) [1] |
| Comparator Or Baseline | Compound 22 (oxadiazole analog with different substitution) Ki < 10 nM; non-pyrrolidine oxadiazoles typically show > 100 nM affinity |
| Quantified Difference | Estimated > 10-fold affinity gain over simple oxadiazole controls in the same assay [1] |
| Conditions | hNK1 receptor binding assay in CHO cells expressing human NK1 [1] |
Why This Matters
For researchers building on the NK1 antagonist pharmacophore, this compound offers a direct entrée into the high-potency pyrrolidine-oxadiazole space without the need to synthesize de novo intermediates.
- [1] Young JR, Eid R, Turner C, et al. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorg Med Chem Lett. 2007;17(19):5310-5315. View Source
